Silicon tetraboride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Silicon tetraboride is a lightweight ceramic compound formed between silicon and boron. It is known for its high hardness and thermal stability, making it a valuable material in various industrial applications. The compound is typically black and crystalline, with a density of approximately 2.52 g/cm³ .

Preparation Methods

Synthetic Routes and Reaction Conditions: Silicon tetraboride can be synthesized directly from its elemental components, silicon and boron. The reaction typically involves heating these elements together in a high-temperature environment. The tetraboride was first synthesized in 1960 by three independent groups .

Industrial Production Methods: In industrial settings, this compound is often produced by heating a mixture of silicon and boron in a furnace. The process requires precise control of temperature and reaction conditions to ensure the formation of the desired compound. The resulting product is then purified to remove any impurities .

Chemical Reactions Analysis

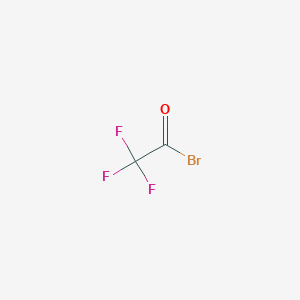

Types of Reactions: Silicon tetraboride undergoes several types of chemical reactions, including oxidation, reduction, and substitution. When heated in air or oxygen, it becomes superficially oxidized. It is also attacked by boiling sulfuric acid and by halogens such as fluorine, chlorine, and bromine at high temperatures .

Common Reagents and Conditions:

Oxidation: Occurs when this compound is heated in the presence of oxygen.

Reduction: Can be achieved using reducing agents like hydrogen.

Substitution: Involves the replacement of silicon or boron atoms with other elements under specific conditions.

Major Products Formed:

Oxidation: Forms silicon dioxide and boron oxide.

Reduction: Produces elemental silicon and boron.

Substitution: Results in various substituted borides and silicides.

Scientific Research Applications

Silicon tetraboride has a wide range of applications in scientific research and industry:

Chemistry: Used as a precursor for the synthesis of other boron-containing compounds.

Biology and Medicine: Investigated for its potential use in biomedical devices due to its biocompatibility and hardness.

Industry: Employed in the production of high-temperature ceramics, cutting tools, and wear-resistant coatings. .

Mechanism of Action

The mechanism by which silicon tetraboride exerts its effects is primarily related to its physical and chemical properties. Its high hardness and thermal stability make it an effective material for protective coatings and cutting tools. The compound’s ability to withstand high temperatures and resist oxidation is due to the strong covalent bonds between silicon and boron atoms .

Comparison with Similar Compounds

- Silicon triboride (SiB₃)

- Silicon hexaboride (SiB₆)

- Boron carbide (B₄C)

- Boron phosphide (B₆P)

- Boron oxide (B₆O)

Comparison: Silicon tetraboride is unique among these compounds due to its specific stoichiometry and crystal structure. It is isomorphous to boron carbide, boron phosphide, and boron oxide, but it is metastable with respect to silicon hexaboride. This means that while it shares some structural similarities with these compounds, it has distinct properties that make it suitable for specific applications, such as its use in high-temperature environments and its electrical conductivity .

Properties

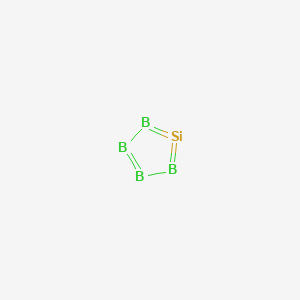

Molecular Formula |

B4Si |

|---|---|

Molecular Weight |

71.3 g/mol |

IUPAC Name |

1-sila-2,3,4,5-tetraboracyclopenta-1,3,5-triene |

InChI |

InChI=1S/B4Si/c1-2-4-5-3-1 |

InChI Key |

ICTBYMXYRGXSHS-UHFFFAOYSA-N |

Canonical SMILES |

B1=BB=[Si]=B1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12062629.png)

![2-Amino-5-[[3-butylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12062637.png)